(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
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Overview
Description
(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₉NS This compound features a thiophene ring substituted with a methyl group and an amine group attached to a 2-methylbutan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 5-methylthiophene, is subjected to a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride.
Amine Introduction: The alkylated thiophene derivative is then reacted with a suitable amine, such as 2-methylbutan-2-amine, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring high purity of 5-methylthiophene and 2-methylbutan-2-amine.
Reaction Optimization: Using optimized reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
- (2-Methylbutan-2-yl)[(4-methylthiophen-2-yl)methyl]amine
- (2-Methylbutan-2-yl)[(3-methylthiophen-2-yl)methyl]amine
Uniqueness
This compound is unique due to the specific position of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.
Properties
Molecular Formula |
C11H19NS |
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Molecular Weight |
197.34 g/mol |
IUPAC Name |
2-methyl-N-[(5-methylthiophen-2-yl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H19NS/c1-5-11(3,4)12-8-10-7-6-9(2)13-10/h6-7,12H,5,8H2,1-4H3 |
InChI Key |
MNYLFQSKRSIBDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC=C(S1)C |
Origin of Product |
United States |
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